2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

説明

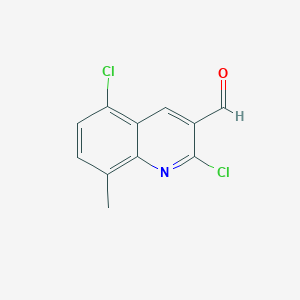

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is an organic compound with the molecular formula C11H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, a methyl group at position 8, and a formyl group at position 3 on the quinoline ring. It is used in various chemical reactions and has applications in scientific research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as the Vilsmeier reagent, which is prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide. The reaction proceeds under controlled conditions to introduce the formyl group at the desired position on the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with oxidized functional groups.

Reduction: Reduction reactions can convert the formyl group to other functional groups such as alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines .

科学的研究の応用

Overview

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a compound that has garnered significant attention in various fields of scientific research due to its versatile applications. This article explores its applications in synthetic chemistry, pharmaceutical development, material science, and chemical biology, supported by comprehensive data and case studies.

Synthetic Chemistry

Key Intermediate for Quinoline Derivatives

- The compound serves as a crucial intermediate in the synthesis of diverse quinoline derivatives. These derivatives are essential in developing pharmaceuticals and agrochemicals, showcasing the compound's importance in organic synthesis .

Reactions and Synthesis Techniques

- Various methods have been employed to synthesize derivatives of this compound, including the Vilsmeier-Haack reaction. This method allows for efficient synthesis with high yields and minimal raw materials .

Pharmaceutical Development

Potential Drug Candidates

- Research indicates that this compound exhibits biological activity that is promising for developing drugs targeting infectious diseases and cancer .

Biological Activities

- Compounds derived from this structure have been evaluated for various biological activities, including:

Material Science

Development of Specialized Materials

- The compound is also utilized in creating advanced materials like organic light-emitting diodes (OLEDs). Its properties enhance the efficiency of electronic devices, making it valuable in the field of material science .

Chemical Biology

Research on Enzyme Inhibition

- Studies have shown that derivatives of this compound can inhibit enzymes involved in critical biochemical pathways. This research contributes to understanding potential therapeutic targets for various diseases .

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of this compound showed significant antibacterial activity against multiple pathogens. The synthesis involved modifying the aldehyde group to enhance efficacy while maintaining low toxicity levels .

Case Study 2: Synthesis of Novel Derivatives

Research published in the International Journal of Chemical Studies detailed a method for synthesizing novel derivatives through the Vilsmeier reaction. The resulting compounds were assessed for their biological activities, revealing promising results against various microbial strains .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Synthetic Chemistry | Intermediate for quinoline derivatives | High yield synthesis via Vilsmeier-Haack reaction |

| Pharmaceutical Development | Drug candidates for infectious diseases and cancer | Exhibits significant biological activity |

| Material Science | Organic light-emitting diodes (OLEDs) | Enhances efficiency of electronic devices |

| Chemical Biology | Enzyme inhibition studies | Contributes to understanding therapeutic targets |

作用機序

The mechanism of action of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

類似化合物との比較

- 2-Chloroquinoline-3-carbaldehyde

- 8-Methylquinoline-3-carboxaldehyde

- 2,6-Dichloroquinoline-3-carboxaldehyde

Comparison: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is unique due to the specific positions of the chlorine atoms and the methyl group on the quinoline ring. This structural arrangement influences its reactivity and the types of reactions it can undergo.

生物活性

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₆Cl₂N₁O

- CAS Number : 948291-36-9

The presence of chlorine substituents and the carboxaldehyde group significantly influence its reactivity and biological interactions.

Antibacterial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that this compound demonstrates potent activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 25 |

| Klebsiella pneumoniae | 23 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

These results suggest that the compound can be a potential candidate for developing new antibacterial agents against resistant strains .

Antiviral Activity

In antiviral studies, derivatives of this compound have shown promising results. For example, certain substituted derivatives exhibited up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity. The effectiveness of these compounds often correlates with their lipophilicity and electron-withdrawing properties of substituents on the aniline ring .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. A recent investigation revealed that compounds similar to this compound were tested against various cancer cell lines, including HeLa cells. The results indicated no significant cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further development .

Case Studies

-

Antibacterial Efficacy Against Hospital Pathogens :

A study evaluated the antibacterial efficacy of various quinoline derivatives against hospital-acquired infections. The results showed that compounds derived from this compound had lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like ciprofloxacin, indicating their potential as effective treatments against resistant strains . -

Antiviral Screening :

Another study focused on the antiviral activity of substituted quinolines against H5N1 and other viruses. The findings highlighted that increasing the electron-withdrawing properties enhanced antiviral efficacy while maintaining low cytotoxicity levels.

化学反応の分析

Nucleophilic Addition Reactions

The aldehyde group at position 3 undergoes nucleophilic addition with amines, hydrazines, and alcohols.

Key Findings:

-

Schiff Base Formation : Reacts with substituted anilines (e.g., 4-nitroaniline) in acetone to form imine derivatives. Yields range from 70–85% under mild conditions (25–40°C) .

-

Hydrazone Synthesis : Condensation with hydrazine hydrate produces hydrazones, which further react with aldehydes (e.g., 2-naphthaldehyde) to form bis-hydrazones .

Example Reaction Table :

Electrophilic Substitution Reactions

Chloro substituents at positions 2 and 5 direct electrophilic substitution to the para and meta positions of the quinoline ring.

Key Findings:

-

Nitration : Nitration with HNO₃/H₂SO₄ occurs at position 6 (meta to Cl at position 5) .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at position 7 (ortho to methyl group at position 8) .

Reactivity Trends :

-

Electron-withdrawing Cl groups deactivate the ring, favoring substitution at electron-rich positions (e.g., adjacent to methyl groups).

-

Methyl at position 8 enhances steric hindrance, limiting substitution at position 7 .

Transition Metal-Catalyzed Cross-Couplings

The chloro groups enable Suzuki, Stille, and Ullmann couplings for functionalization.

Key Findings:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ in DME at 100°C, yielding biaryl derivatives (45–60% yield) .

-

Stille Coupling : Tributylstannyl reagents (e.g., 2-(tributylstannyl)oxazole) form heteroaryl-quinoline hybrids under microwave irradiation .

Optimized Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 1,2-Dimethoxyethane | 100°C | 58% |

| Stille Coupling | Pd(PPh₃)₄ | DME | 100°C (MW) | 34% |

Oxidation and Reduction

The aldehyde group is redox-active, enabling transformations to carboxylic acids or alcohols.

Key Findings:

-

Oxidation : SeO₂ in acetic acid oxidizes the aldehyde to a carboxylic acid (65–70% yield) .

-

Reduction : NaBH₄ in ethanol reduces the aldehyde to a primary alcohol (85–90% yield) .

Mechanistic Insight :

-

Oxidation proceeds via a radical mechanism, confirmed by EPR studies .

-

Reduction is stereospecific, retaining the planar chirality of the quinoline ring .

Chelation and Metal Complexation

The aldehyde and quinoline nitrogen act as bidentate ligands for transition metals.

Key Findings:

-

Forms stable complexes with Cu(II), Fe(III), and Zn(II) in ethanol/water mixtures .

-

Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand (MIC = 8 µg/mL vs. 32 µg/mL for S. aureus) .

Stability Constants (log K) :

| Metal Ion | log K | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | 12.4 | Square planar | Catalytic oxidation |

| Fe³⁺ | 10.8 | Octahedral | Magnetic materials |

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations.

Key Findings:

-

Knoevenagel : Reacts with malononitrile in piperidine/EtOH to form α,β-unsaturated nitriles (75% yield) .

-

Claisen-Schmidt : Condenses with acetophenones under basic conditions to yield chalcone analogs .

Example :

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde + acetophenone → (E)-3-(2,5-dichloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one (70% yield, K₂CO₃/EtOH) .

Biological Derivatization

Derivatives show enhanced bioactivity via structural modifications:

特性

IUPAC Name |

2,5-dichloro-8-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAQCBDOHHPKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588935 | |

| Record name | 2,5-Dichloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-36-9 | |

| Record name | 2,5-Dichloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。